molecular formula C21H21ClO6 B15287263 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose

1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose

Cat. No.: B15287263
M. Wt: 404.8 g/mol
InChI Key: JQKLLGUECKFLQV-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose typically involves the chlorination of 3,5-bis[O-(4-toluoyl)]-2-deoxy-D-ribose. The reaction is carried out under an inert atmosphere to prevent moisture interference, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose involves its conversion to 2’-deoxynucleosides, which are then incorporated into DNA. This incorporation can lead to the termination of DNA synthesis, making it effective in antiviral and anticancer therapies . The molecular targets include viral DNA polymerases and cancer cell DNA .

Comparison with Similar Compounds

  • 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose
  • 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribose

Uniqueness: 1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose is unique due to its specific structure, which allows for the efficient synthesis of 2’-deoxynucleosides. Its high reactivity and stability under various conditions make it a preferred choice in pharmaceutical synthesis .

Properties

Molecular Formula

C21H21ClO6

Molecular Weight

404.8 g/mol

IUPAC Name

[(2R,3S)-5-chloro-2-hydroxy-3-(4-methylbenzoyl)oxy-5-oxopentyl] 4-methylbenzoate

InChI

InChI=1S/C21H21ClO6/c1-13-3-7-15(8-4-13)20(25)27-12-17(23)18(11-19(22)24)28-21(26)16-9-5-14(2)6-10-16/h3-10,17-18,23H,11-12H2,1-2H3/t17-,18+/m1/s1

InChI Key

JQKLLGUECKFLQV-MSOLQXFVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@H]([C@H](CC(=O)Cl)OC(=O)C2=CC=C(C=C2)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(C(CC(=O)Cl)OC(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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